Kisspeptin-10, rat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

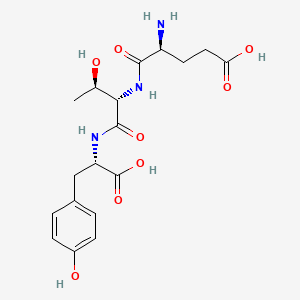

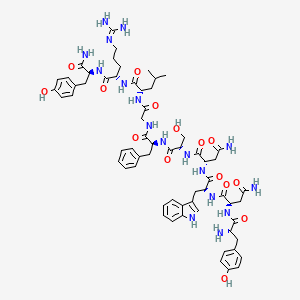

Kisspeptin-10, rat is a potent vasoconstrictor and inhibitor of angiogenesis . It is a ligand for the rodent kisspeptin receptor (KISS1, GPR54) . Kisspeptin-10 reduces Methotrexate-induced reproductive toxicity as a potential antioxidant compound .

Molecular Structure Analysis

Molecular modeling under NMR restraints revealed that Kisspeptin-10 exhibits a helicoidal structure between the Asn 4 and Tyr 10 residues, with mixed α- and 3 10 -helix characteristics .Chemical Reactions Analysis

Kisspeptin-10, rat is known to be a potent vasoconstrictor and inhibitor of angiogenesis . It also reduces Methotrexate-induced reproductive toxicity .Physical And Chemical Properties Analysis

The molecular formula of Kisspeptin-10, rat is C63H83N17O15 and its molecular weight is 1318.45 . It is soluble in water .Scientific Research Applications

Reproductive Health and Puberty Regulation

Kisspeptin-10 plays a critical role in regulating reproduction and puberty. It helps control sex hormone production, fertility, and sexual maturation. Its signaling is crucial for maintaining reproductive health and has potential therapeutic applications in treating disorders related to puberty and fertility .

Antioxidant Effects in Hypothyroidism

Research indicates that Kisspeptin-10 can improve testicular redox homeostasis in hypothyroid rats by increasing the protein expression of antioxidants like SOD1 and GPX1/2, as well as catalase enzyme activity. This suggests its potential use in managing oxidative stress-related conditions .

Stimulation of Luteinizing Hormone (LH)

Kisspeptin-10 is known to be a potent stimulator of LH secretion in men, which plays a significant role in male reproductive health. The ability to influence LH pulse frequency opens new avenues for therapeutic applications in endocrinology .

Cardiac Function and Metabolism

Studies have explored the effects of Kisspeptin-10 on serum metabolism and myocardial function in rats. By identifying metabolic pathways and biomarkers, researchers aim to understand how Kisspeptin-10 treatment alters cardiac functions, which may contribute to developing treatments for heart conditions .

GnRH Secretion and LH Pulsatility

Kisspeptin-10 directly stimulates GnRH secretion, which is essential for LH pulsatility. Electrophysiological studies have shown that Kisspeptin-10 can activate rodent GnRH neurons intensely and prolong their activation, indicating its importance in hormonal regulation .

Metabolic Regulation

Studies involving rhesus monkeys and rats have confirmed that Kisspeptin-10 can influence metabolism. Intracerebroventricular administration of the peptide in rats showed no effect on insulin levels, suggesting a peripheral site of action for metabolic regulation .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H83N17O15/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPGTDOCSYBNFC-INXYWQKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H83N17O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3H-pyrazol-3-one](/img/structure/B561517.png)

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)